N-Ethyl-3,4-difluoroaniline

Beschreibung

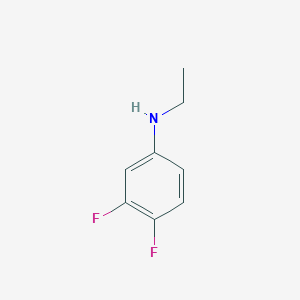

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONUZXEGYMTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592906 | |

| Record name | N-Ethyl-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136491-15-1 | |

| Record name | N-Ethyl-3,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to N-Ethyl-3,4-difluoroaniline: Properties, Structure, and Synthetic Insights for Drug Development

Introduction: The Strategic Value of Fluorinated Anilines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The introduction of fluorine can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, difluoroaniline derivatives serve as critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive technical overview of N-Ethyl-3,4-difluoroaniline, a secondary amine derivative of the well-characterized 3,4-difluoroaniline. While specific experimental data for the N-ethylated compound is sparse in publicly available literature, this document will leverage established chemical principles and data from its precursor to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

N-Ethyl-3,4-difluoroaniline is characterized by a difluorinated benzene ring attached to an ethylamino group. The presence and position of the fluorine atoms, coupled with the N-ethyl substituent, are pivotal in defining its chemical reactivity and potential applications.

Core Chemical Properties

The fundamental properties of N-Ethyl-3,4-difluoroaniline are summarized in the table below. For comparative purposes, the experimentally determined properties of its precursor, 3,4-difluoroaniline, are also provided.

| Property | N-Ethyl-3,4-difluoroaniline | 3,4-Difluoroaniline |

| CAS Number | 186590-39-0 | 3863-11-4[3][4] |

| Molecular Formula | C₈H₉F₂N | C₆H₅F₂N[3][4] |

| Molecular Weight | 157.16 g/mol | 129.11 g/mol [3][4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | White or Colorless to Yellow powder to lump to clear liquid[3] |

| Melting Point | Data not available | 22 °C[3] |

| Boiling Point | Data not available | 77 °C / 7 mmHg[5][6][7] |

| Density | Data not available | 1.302 g/mL at 25 °C[7] |

| Refractive Index | Data not available | n20/D 1.513[5][7] |

Structural Elucidation

The structure of N-Ethyl-3,4-difluoroaniline is defined by the covalent arrangement of its constituent atoms. Spectroscopic techniques are essential for confirming its identity and purity.

Caption: 2D Chemical Structure of N-Ethyl-3,4-difluoroaniline.

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from coupling with each other. The aromatic region would display complex multiplets for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the two fluorine atoms and the ethylamino group. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the two carbons of the ethyl group and six distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine showing characteristic splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum should display a characteristic absorption band for the N-H stretch of a secondary amine in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C-H stretching, and strong C-F stretching absorptions.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound.

Synthesis of N-Ethyl-3,4-difluoroaniline

A plausible and efficient method for the synthesis of N-Ethyl-3,4-difluoroaniline is the direct N-alkylation of 3,4-difluoroaniline. This transformation is a cornerstone of organic synthesis.

Caption: Proposed workflow for the synthesis of N-Ethyl-3,4-difluoroaniline.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3,4-difluoroaniline (1 equivalent) in a polar aprotic solvent such as acetonitrile, add a suitable base, for example, potassium carbonate (1.5-2 equivalents). The base is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity.

-

Addition of Alkylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide or ethyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel to afford pure N-Ethyl-3,4-difluoroaniline.

Applications in Medicinal Chemistry and Drug Development

Fluorinated anilines are valuable scaffolds in the design of bioactive molecules.[1] The 3,4-difluoro substitution pattern is particularly of interest as it can enhance metabolic stability and modulate the electronic properties of the aromatic ring, which can be critical for molecular recognition and binding affinity.[2] The addition of an N-ethyl group further modifies the molecule's lipophilicity and can provide a vector for interaction with specific residues in a protein's binding pocket.

While there are no publicly disclosed drugs containing the N-Ethyl-3,4-difluoroaniline moiety, its structural motifs are present in a variety of therapeutic candidates. This building block is highly relevant for the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase domain.

-

GPCR Modulators: The aromatic and amine functionalities are common in ligands for G-protein coupled receptors.

-

Agrochemicals: Similar to its precursor, N-Ethyl-3,4-difluoroaniline could serve as an intermediate in the development of novel herbicides and pesticides.[3]

Safety and Handling

-

Hazard Classification (based on precursor): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

Conclusion

N-Ethyl-3,4-difluoroaniline represents a valuable, albeit under-characterized, building block for chemical synthesis. Its structural features, combining a difluorinated aromatic ring with a secondary amine, make it a promising intermediate for the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its expected properties, a plausible synthetic route, and its potential applications, grounded in the established chemistry of its precursor and related compounds. Further experimental investigation into the specific properties and reactivity of N-Ethyl-3,4-difluoroaniline is warranted and will undoubtedly expand its utility in various fields of chemical research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. PubChem. Retrieved from [Link]

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8417.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

-

Ottokemi. (n.d.). 3,4-Difluoroaniline, 99% 3863-11-4. Retrieved from [Link]

- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

- Google Patents. (1992). RU1792936C - Method of 3,4-difluoroaniline synthesis.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- U.S. Patent No. US-5294742-A. (1994). Process for preparing 3,5-difluoroaniline.

- U.S. Patent Application Publication No. US 2011/0097669 A1. (2011). Photocurable Composition.

- European Patent No. EP 0 663 379 B1. (1994).

- Izawa, K., Soloshonok, V. A., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Ni, S., et al. (2019).

- Das, S., et al. (2018). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. ChemistrySelect, 3(33), 9539-9544.

- New Journal of Chemistry. (n.d.).

- ResearchGate. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3863-11-4|3,4-Difluoroaniline|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3,4-Difluoroaniline | 3863-11-4 [chemicalbook.com]

- 7. 3,4-Difluoroaniline CAS#: 3863-11-4 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of N-Ethyl-3,4-difluoroaniline

Introduction: The Significance of N-Ethyl-3,4-difluoroaniline in Modern Chemistry

N-Ethyl-3,4-difluoroaniline is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the difluorophenyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The N-ethyl group provides a crucial handle for further synthetic modifications. This guide offers a comprehensive overview of a reliable and efficient method for the synthesis of N-Ethyl-3,4-difluoroaniline from its precursor, 3,4-difluoroaniline, with a focus on the practical application of reductive amination.

Synthetic Strategy: Reductive Amination as the Method of Choice

The direct alkylation of anilines with ethyl halides is often plagued by issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine. A more controlled and selective approach is reductive amination. This powerful technique involves the reaction of an amine with a carbonyl compound, in this case, 3,4-difluoroaniline with acetaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

This two-step, one-pot process offers several advantages:

-

High Selectivity: It minimizes the formation of over-alkylation byproducts.

-

Mild Reaction Conditions: The use of selective reducing agents allows for the tolerance of a wide range of functional groups.

-

Efficiency: The reaction is typically high-yielding and can be performed in a straightforward manner.

A particularly effective and widely used reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] It is a mild and selective hydride donor, which is particularly adept at reducing the intermediate iminium ion formed from the condensation of the aniline and aldehyde, without reducing the aldehyde itself.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of N-Ethyl-3,4-difluoroaniline via reductive amination proceeds through the following key steps:

-

Imine Formation: 3,4-Difluoroaniline reacts with acetaldehyde in a reversible condensation reaction to form an intermediate imine. This step is often catalyzed by a weak acid.

-

Reduction: The imine is then selectively reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the final product, N-Ethyl-3,4-difluoroaniline.

Reaction Mechanism

Caption: Generalized reaction mechanism for the reductive amination of 3,4-difluoroaniline.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of N-Ethyl-3,4-difluoroaniline.

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[2][3]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Purity | Supplier |

| 3,4-Difluoroaniline | 129.11 | >98% | e.g., Sigma-Aldrich |

| Acetaldehyde | 44.05 | >99% | e.g., Sigma-Aldrich |

| Sodium Triacetoxyborohydride | 211.94 | >95% | e.g., Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | >99.8% | e.g., Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | - | Prepared in-house |

| Anhydrous Sodium Sulfate | 142.04 | >99% | e.g., Sigma-Aldrich |

| Ethyl Acetate (for extraction) | 88.11 | HPLC grade | e.g., Fisher Scientific |

| Hexanes (for column chromatography) | - | HPLC grade | e.g., Fisher Scientific |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluoroaniline (1.0 eq).

-

Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Add acetaldehyde (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of N-Ethyl-3,4-difluoroaniline

The structure and purity of the synthesized N-Ethyl-3,4-difluoroaniline should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃) and aromatic protons. The chemical shifts of the aromatic protons will be influenced by the fluorine and ethylamino substituents. |

| ¹³C NMR | Signals for the two carbons of the ethyl group and the six aromatic carbons. The carbon atoms attached to fluorine will show characteristic C-F coupling. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (for a secondary amine, around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and C-F stretching (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of N-Ethyl-3,4-difluoroaniline (C₈H₉F₂N, MW: 157.16 g/mol ). |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in IR spectroscopy, can be influenced by the solvent and concentration. It is recommended to compare the obtained spectra with reference data if available, or to use computational predictions as a guide.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time- Inactive reducing agent | - Extend the reaction time and continue monitoring.- Use a fresh batch of sodium triacetoxyborohydride. |

| Low Yield | - Incomplete imine formation- Loss of product during workup or purification | - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.- Optimize the extraction and chromatography conditions. |

| Presence of Starting Material | - Insufficient acetaldehyde or reducing agent | - Increase the equivalents of acetaldehyde and/or sodium triacetoxyborohydride. |

| Formation of Byproducts | - Over-alkylation (less common with this method)- Side reactions of the aldehyde | - Ensure the reaction temperature is controlled.- Use freshly distilled acetaldehyde. |

Safety Considerations

-

3,4-Difluoroaniline: Is toxic if swallowed or in contact with skin and causes skin and serious eye irritation.

-

Acetaldehyde: Is a flammable liquid and vapor, and is harmful if swallowed.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It should be handled in a dry environment.

-

Dichloromethane: Is a suspected carcinogen.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

The synthesis of N-Ethyl-3,4-difluoroaniline from 3,4-difluoroaniline via reductive amination with acetaldehyde and sodium triacetoxyborohydride is a robust and efficient method. It offers high selectivity and good yields under mild conditions, making it a valuable procedure for researchers and professionals in drug development and chemical synthesis. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe synthesis.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Atac, A., Cinar, M., Kurt, M., & Gol,F. (2015). The Spectroscopic and Quantum Chemical Studies of 3,4-difluoroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 148, 235-245. [Link]

Sources

Spectroscopic Profile of N-Ethyl-3,4-difluoroaniline: A Predictive and Methodological Guide

Introduction

N-Ethyl-3,4-difluoroaniline is a substituted aromatic amine with potential applications in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated anilines valuable building blocks in medicinal and materials chemistry. A thorough understanding of the spectroscopic characteristics of such compounds is paramount for their unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control.

This document is intended for researchers, scientists, and drug development professionals. It provides a predicted spectroscopic profile of N-Ethyl-3,4-difluoroaniline and detailed, field-proven methodologies for the experimental acquisition of this data. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for future studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-Ethyl-3,4-difluoroaniline are based on the established chemical shifts of 3,4-difluoroaniline and the anticipated electronic effects of the N-ethyl group. Density Functional Theory (DFT) calculations are a reliable method for predicting NMR chemical shifts with good accuracy, and this approach is recommended for a more precise theoretical validation.[1][2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the N-ethyl group. The introduction of the electron-donating ethyl group on the nitrogen atom is predicted to cause a slight upfield shift (to lower ppm values) of the aromatic protons compared to 3,4-difluoroaniline.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Ethyl-3,4-difluoroaniline

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 6.7 - 6.9 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 6.9 - 7.1 | Multiplet (m) | |

| -NH- | ~3.5 | Broad singlet (br s) | |

| -CH₂- (ethyl) | 3.1 - 3.3 | Quartet (q) | J(H-H) ≈ 7 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | J(H-H) ≈ 7 |

Causality behind predictions: The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the two fluorine atoms and the N-ethylamino group. The quartet and triplet for the ethyl group are characteristic of an ethyl group attached to a heteroatom. The broadness of the -NH- signal is due to quadrupolar relaxation and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms directly bonded to the fluorine atoms will exhibit large C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Ethyl-3,4-difluoroaniline

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| C-1 | 145 - 150 | Doublet, J(C-F) ≈ 7-10 Hz |

| C-2 | 102 - 106 | Doublet, J(C-F) ≈ 2-4 Hz |

| C-3 | 150 - 155 | Doublet of doublets, J(C-F) ≈ 240-250 Hz, 12-15 Hz |

| C-4 | 140 - 145 | Doublet of doublets, J(C-F) ≈ 240-250 Hz, 12-15 Hz |

| C-5 | 110 - 115 | Doublet, J(C-F) ≈ 2-4 Hz |

| C-6 | 115 - 120 | Doublet, J(C-F) ≈ 7-10 Hz |

| -CH₂- (ethyl) | 38 - 42 | |

| -CH₃ (ethyl) | 13 - 16 |

Causality behind predictions: The chemical shifts of the aromatic carbons are significantly influenced by the strong electronegativity of the fluorine atoms, leading to downfield shifts for the carbons directly attached to them (C-3 and C-4). The large one-bond and two-bond C-F coupling constants are characteristic features of fluorinated aromatic compounds.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR data for small organic molecules like N-Ethyl-3,4-difluoroaniline.[5][6][7][8]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete and unambiguous assignment of proton and carbon signals.

-

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Vibrational Signature Prediction

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." The predicted IR spectrum of N-Ethyl-3,4-difluoroaniline is based on the characteristic absorption bands of aromatic amines and fluorinated benzenes. Computational methods, such as DFT, can also be employed to predict vibrational frequencies with a high degree of accuracy.[9][10][11][12][13]

Table 3: Predicted Key IR Absorption Bands for N-Ethyl-3,4-difluoroaniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-N Stretch | 1180 - 1280 | Medium-Strong |

Causality behind predictions: The N-H stretching frequency is characteristic of secondary amines. The strong C-F stretching absorptions are a hallmark of fluorinated compounds. The C=C stretching bands are typical for the aromatic ring.

Experimental Protocol for IR Data Acquisition

For a liquid sample like N-Ethyl-3,4-difluoroaniline, the thin-film method using salt plates is a standard and effective technique.[14][15][16][17]

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture from fingerprints.

-

Place a small drop of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key absorption bands.

-

Caption: General workflow for IR data acquisition of a liquid sample.

Mass Spectrometry (MS): Fragmentation Pattern Prediction

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For N-Ethyl-3,4-difluoroaniline, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected to be observed at m/z 157. The fragmentation pattern of N-alkylanilines is often dominated by alpha-cleavage, which is the cleavage of the bond beta to the nitrogen atom.[18][19][20][21][22][23]

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Ethyl-3,4-difluoroaniline

| m/z | Predicted Fragment Ion | Formation Mechanism |

| 157 | [C₈H₉F₂N]⁺ | Molecular Ion (M⁺) |

| 142 | [C₇H₆F₂N]⁺ | Alpha-cleavage (loss of -CH₃) |

| 129 | [C₆H₅F₂N]⁺ | Loss of the ethyl group |

| 101 | [C₅H₂F₂]⁺ | Fragmentation of the aromatic ring |

Causality behind predictions: The molecular ion should be reasonably abundant. The base peak is likely to be the fragment resulting from the loss of a methyl radical (m/z 142) due to the stability of the resulting cation. The loss of the entire ethyl group (m/z 129) is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol outlines a standard procedure for obtaining an EI mass spectrum of a volatile liquid sample.[24][25]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV to generate positive ions.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions to confirm the molecular structure.

-

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

References

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]

-

El-Hendawy, M. M., El-Nahas, A. M., & Ibrahim, M. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. [Link]

-

Kim, S., & Kim, D. (2021). Infrared spectra prediction using attention-based graph neural networks. RSC Advances, 11(53), 33649-33656. [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]

-

ResearchGate. (2025). Predicting C-13 NMR spectra by DFT calculations. ResearchGate. [Link]

-

PubChem. (n.d.). N-Ethylaniline. PubChem. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethylaniline. PubChem. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Experimentally generated IR spectra of compound B. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Springer Nature. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

-

arXiv. (2024). Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons:A Message Passing Neural Network Approach. arXiv. [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (1999). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 71(15), 3135–3142. [Link]

-

All 'Bout Chemistry. (2022, January 27). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. YouTube. [Link]

-

ResearchGate. (2025). Mass Spectrometry and Gas‐Phase Chemistry of Anilines. ResearchGate. [Link]

-

SpectraBase. (n.d.). N-Ethylaniline. SpectraBase. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(47), 8768–8776. [Link]

-

Shimadzu. (n.d.). Liquid Samples. Shimadzu. Retrieved January 27, 2026, from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved January 27, 2026, from [Link]

-

mzCloud. (2018). N Ethylaniline. mzCloud. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. PMC. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. PMC. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. Retrieved January 27, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

MDPI. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 26(11), 3165. [Link]

-

ResearchGate. (n.d.). a Experimental FT-IR spectra, and b Computational Infrared spectra of... ResearchGate. Retrieved January 27, 2026, from [Link]

-

Researching. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Researching. [Link]

-

SlideShare. (2016). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. SlideShare. [Link]

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP009538. MassBank. Retrieved January 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Infrared spectra prediction using attention-based graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. [2409.18070] Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons:A Message Passing Neural Network Approach [arxiv.org]

- 12. Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Benzenamine, N-ethyl- [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. rroij.com [rroij.com]

- 25. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of N-Ethyl-3,4-difluoroaniline: A Technical Guide for Drug Development Professionals

Introduction

In the intricate tapestry of medicinal chemistry and drug development, a profound understanding of the physical properties of novel chemical entities is paramount. N-Ethyl-3,4-difluoroaniline, a fluorinated aromatic amine, represents a scaffold of significant interest due to the unique modulatory effects of fluorine on molecular properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth exploration of the key physical properties of N-Ethyl-3,4-difluoroaniline—specifically its melting and boiling points—offering a blend of theoretical estimation, comparative analysis with its parent compound, and standardized methodologies for experimental determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this promising molecule.

I. Core Physical Properties: A Data-Driven Perspective

A comprehensive search of established chemical databases and scientific literature reveals a notable scarcity of experimentally determined physical property data for N-Ethyl-3,4-difluoroaniline. This is not uncommon for novel or specialized intermediates. However, by leveraging predictive models and drawing comparisons with the well-characterized parent compound, 3,4-difluoroaniline, we can establish a scientifically grounded estimation of these crucial parameters.

Table 1: Summary of Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Data Source |

| N-Ethyl-3,4-difluoroaniline | Estimated: 5 - 15 | Estimated: 210 - 225 | Theoretical Estimation |

| 3,4-Difluoroaniline | 22[1] | 77 @ 7 mmHg[2][3] | Experimental |

Note on Estimated Values: The melting and boiling points for N-Ethyl-3,4-difluoroaniline are theoretical estimations derived from structure-property relationships and comparison with analogous compounds. These values should be considered as a preliminary guide for experimental design and should be confirmed through empirical measurement.

Expert Analysis of Structure-Property Relationships:

The introduction of an ethyl group to the nitrogen atom of 3,4-difluoroaniline is expected to have a predictable impact on its physical properties:

-

Boiling Point: The addition of an ethyl group increases the molecular weight and enhances the van der Waals forces between molecules. This necessitates a greater input of thermal energy to overcome these intermolecular attractions and induce a phase transition from liquid to gas. Consequently, the boiling point of N-Ethyl-3,4-difluoroaniline is anticipated to be significantly higher than that of 3,4-difluoroaniline.

-

Melting Point: The effect of N-alkylation on the melting point is more complex. While the increase in molecular weight contributes to stronger intermolecular forces, the ethyl group can disrupt the crystal lattice packing that is present in the solid state of the parent aniline. This disruption can lead to a less ordered solid and, consequently, a lower melting point. However, the potential for hydrogen bonding is reduced in the secondary amine compared to the primary amine, which can also influence the melting point. The provided estimate reflects a balance of these competing factors.

II. Experimental Determination of Physical Properties: A Methodological Framework

For the empirical validation of the estimated physical properties of N-Ethyl-3,4-difluoroaniline, standardized and rigorous experimental protocols are essential. The following section outlines the recommended methodologies for determining the melting and boiling points.

A. Melting Point Determination: Capillary Method

The capillary melting point technique is a robust and widely accepted method for determining the melting range of a solid compound.

Workflow for Melting Point Determination

Figure 1: Workflow for Capillary Melting Point Determination.

Causality in Experimental Choices:

-

Drying the Sample: The presence of residual solvent can depress the melting point and broaden the melting range, leading to inaccurate results.

-

Fine Powdering and Packing: A finely powdered and well-packed sample ensures uniform heat distribution throughout the material, resulting in a sharper and more reproducible melting range.

-

Controlled Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for allowing the system to remain in thermal equilibrium, which is necessary for an accurate determination of the phase transition temperature.

B. Boiling Point Determination: Distillation Method

For liquid samples, the boiling point can be accurately determined by distillation. Given the estimated boiling point of N-Ethyl-3,4-difluoroaniline, vacuum distillation may be necessary to prevent decomposition at elevated temperatures.

Workflow for Boiling Point Determination

Sources

An In-depth Technical Guide to N-Ethyl-3,4-difluoroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated organic compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Among the vast array of fluorinated building blocks, substituted difluoroanilines serve as critical intermediates in the synthesis of a wide range of functional molecules. This guide provides a comprehensive technical overview of N-Ethyl-3,4-difluoroaniline, a derivative of the versatile starting material 3,4-difluoroaniline. Due to the limited availability of specific experimental data for N-Ethyl-3,4-difluoroaniline, this document will focus on the well-characterized parent compound, 3,4-difluoroaniline, and provide established methodologies for the synthesis and predicted properties of its N-ethylated counterpart.

Core Compound Profile: 3,4-Difluoroaniline

A thorough understanding of the starting material is paramount for the successful synthesis and application of its derivatives.

Chemical Identity and Properties

3,4-Difluoroaniline is a commercially available aromatic amine that serves as the primary precursor for the synthesis of N-Ethyl-3,4-difluoroaniline.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3863-11-4 | [1][2] |

| Molecular Formula | C₆H₅F₂N | [1][2] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 22-24 °C | [2] |

| Boiling Point | 195-197 °C | |

| Density | 1.302 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-difluoroaniline and its derivatives. Key spectroscopic features include:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituents. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and substitution pattern of the fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of N-Ethyl-3,4-difluoroaniline

The synthesis of N-Ethyl-3,4-difluoroaniline from 3,4-difluoroaniline can be achieved through several standard N-alkylation methods. The choice of method often depends on the desired scale, available reagents, and required purity.

Reductive Amination

Reductive amination is a widely used and efficient method for the N-alkylation of anilines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aniline with an aldehyde (in this case, acetaldehyde), followed by in-situ reduction to the corresponding secondary amine.

-

Reaction Setup: To a solution of 3,4-difluoroaniline (1 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane in a round-bottom flask, add acetaldehyde (1.1-1.5 equivalents).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance to a wider range of functional groups.

-

Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Ethyl-3,4-difluoroaniline.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like dichloromethane are often used to avoid side reactions with the reducing agent. Alcohols like methanol can also be used, but the reducing agent should be added carefully at a lower temperature.

-

Reducing Agent: Sodium triacetoxyborohydride is a milder and more selective reducing agent compared to sodium borohydride, which can sometimes reduce the aldehyde directly.

-

Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting aniline.

Caption: Reductive amination workflow for the synthesis of N-Ethyl-3,4-difluoroaniline.

Direct N-Alkylation

Direct N-alkylation involves the reaction of 3,4-difluoroaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

-

Reaction Setup: Dissolve 3,4-difluoroaniline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents). If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture.

-

Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl iodide or ethyl bromide, 1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents are used to dissolve the reactants and facilitate the SN2 reaction.

-

Base: The base is crucial to deprotonate the aniline, making it a more potent nucleophile. A stronger base like NaH will lead to a faster reaction but requires more stringent anhydrous conditions.

-

Over-alkylation: A potential side reaction is the formation of the tertiary amine, N,N-diethyl-3,4-difluoroaniline. This can be minimized by carefully controlling the stoichiometry of the ethylating agent and the reaction time.

Caption: Direct N-alkylation pathway with potential for over-alkylation.

Predicted Properties of N-Ethyl-3,4-difluoroaniline

| Property | Predicted Value/Trend | Rationale |

| Molecular Formula | C₈H₉F₂N | Addition of an ethyl group (C₂H₄) to C₆H₅F₂N. |

| Molecular Weight | 157.16 g/mol | Calculated from the molecular formula. |

| Basicity (pKa) | Lower than 3,4-difluoroaniline | The electron-donating ethyl group should increase the electron density on the nitrogen, making it more basic than the parent aniline. However, steric hindrance from the ethyl group might slightly counteract this effect. |

| Boiling Point | Higher than 3,4-difluoroaniline | The increase in molecular weight and van der Waals forces will lead to a higher boiling point. |

| Solubility | Decreased water solubility, increased organic solvent solubility | The addition of the hydrophobic ethyl group will decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents. |

| ¹H NMR | Appearance of a quartet and a triplet for the ethyl group. | The CH₂ group will appear as a quartet due to coupling with the CH₃ protons, and the CH₃ group will appear as a triplet due to coupling with the CH₂ protons. |

| ¹³C NMR | Appearance of two additional signals for the ethyl group carbons. |

Applications in Research and Drug Development

Substituted anilines are prevalent motifs in a vast array of pharmaceuticals and functional materials. The 3,4-difluorophenyl group, in particular, is a valuable pharmacophore.

-

Medicinal Chemistry: The 3,4-difluoroaniline scaffold is a key component in several kinase inhibitors and other therapeutic agents. The fluorine atoms can enhance binding affinity through hydrogen bonding and other non-covalent interactions, and they can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. N-alkylation of the aniline nitrogen can be used to modulate the compound's basicity, lipophilicity, and overall shape, which are critical parameters in drug design and optimization.

-

Materials Science: Fluorinated anilines are also used in the synthesis of advanced materials, such as polymers and liquid crystals. The introduction of fluorine can impart desirable properties like thermal stability, chemical resistance, and specific optical or electronic characteristics.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 3,4-difluoroaniline and its derivatives.

-

3,4-Difluoroaniline: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and eye irritation.[3]

-

N-Ethyl-3,4-difluoroaniline: While specific toxicity data is unavailable, it should be handled with the same level of care as its parent compound. It is expected to be a skin and eye irritant and may be harmful by ingestion, inhalation, or skin absorption.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

Conclusion

N-Ethyl-3,4-difluoroaniline, while not a widely commercialized compound, represents an important class of fluorinated building blocks for research and development. Its synthesis can be readily achieved from 3,4-difluoroaniline using standard organic chemistry methodologies. Understanding the properties and reactivity of the parent aniline provides a solid foundation for the synthesis and application of its N-alkylated derivatives in the pursuit of novel pharmaceuticals and advanced materials.

References

- Google Patents. (1991). Process for preparing 3,4-difluoroaniline.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of N-Ethyl-3,4-difluoroaniline

Introduction

N-Ethyl-3,4-difluoroaniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. The presence of the difluoro substitution pattern on the benzene ring, combined with the N-ethyl group, imparts a unique set of electronic and steric properties that dictate its reactivity and stability. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic routes, ensure process safety, and predict the stability of resulting products.

This technical guide provides a comprehensive analysis of the core reactivity and stability profiles of N-Ethyl-3,4-difluoroaniline. It is designed to move beyond a simple recitation of properties, offering insights into the underlying chemical principles and providing actionable experimental protocols for its assessment.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N-Ethyl-3,4-difluoroaniline is essential for its handling and application. While specific experimental data for this N-ethylated derivative is not broadly published, we can extrapolate from the well-characterized parent compound, 3,4-difluoroaniline, and consider the influence of the ethyl group.

| Property | Value (for 3,4-difluoroaniline) | Anticipated Influence of N-ethylation |

| Molecular Formula | C₆H₅F₂N | C₈H₉F₂N |

| Molecular Weight | 129.11 g/mol | 157.16 g/mol |

| Appearance | White to yellow crystalline solid or liquid | Likely a liquid or low-melting solid |

| Boiling Point | ~170 °C at 753 mmHg | Expected to be higher due to increased molecular weight and van der Waals forces |

| Melting Point | 22 °C | Likely to be lower than the parent aniline |

| Solubility | Slightly soluble in water; soluble in organic solvents | Similar or slightly increased solubility in nonpolar organic solvents |

Reactivity Profile: A Tale of Competing Influences

The reactivity of N-Ethyl-3,4-difluoroaniline is a nuanced interplay between the electron-donating character of the N-ethylamino group and the electron-withdrawing nature of the two fluorine atoms.

Basicity of the Amino Group

The lone pair of electrons on the nitrogen atom is central to the basicity and nucleophilicity of N-Ethyl-3,4-difluoroaniline. Generally, N-alkylation of anilines increases their basicity due to the electron-donating inductive effect of the alkyl group.[1] However, in anilines, the nitrogen lone pair is delocalized into the aromatic π-system, which reduces its availability to accept a proton.[1][2] The two fluorine atoms on the ring are strongly electron-withdrawing, further diminishing the electron density on the nitrogen and thus reducing basicity compared to non-fluorinated anilines.[3] Therefore, while N-Ethyl-3,4-difluoroaniline is expected to be more basic than its primary amine counterpart, 3,4-difluoroaniline, it will be significantly less basic than N-ethylaniline.

Electrophilic Aromatic Substitution

The N-ethylamino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions, owing to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance.[4][5] Conversely, the fluorine atoms are deactivating due to their inductive electron withdrawal, yet they are also ortho, para-directors because of their ability to donate electron density through resonance.

This creates a complex directive effect within the molecule. The powerful activating effect of the amino group typically dominates.[6] The potential sites for electrophilic attack are C2, C5, and C6. Steric hindrance from the N-ethyl group and the adjacent fluorine at C3 may disfavor substitution at the C2 position. The C6 position is activated by the amino group and only deactivated by the meta-fluorine, making it a likely site for substitution. The C5 position is para to the fluorine at C3 and meta to the fluorine at C4, and ortho to the amino group, also making it a potential site of reaction.

N-Alkylation and Acylation

The nitrogen atom in N-Ethyl-3,4-difluoroaniline is nucleophilic and will readily undergo further alkylation to form a tertiary amine or a quaternary ammonium salt, though over-alkylation can be an issue.[7] It will also react with acylating agents such as acid chlorides and anhydrides to form the corresponding amide. This reaction is often used as a protective strategy for the amino group during harsh reaction conditions.

Oxidation

N-alkylanilines are susceptible to oxidation.[8][9] The oxidation can occur at the nitrogen atom or the α-carbon of the ethyl group, potentially leading to N-dealkylation to form 3,4-difluoroaniline and acetaldehyde.[10][11] The aromatic ring itself can also be oxidized under strong oxidizing conditions, which can lead to polymerization or the formation of quinone-like structures.[12] The presence of fluorine atoms may increase the stability of the aromatic ring towards oxidation compared to non-fluorinated analogs.

Stability Profile: A Multifaceted Assessment

The stability of N-Ethyl-3,4-difluoroaniline must be considered under various environmental and process-related stresses, including thermal, oxidative, and photochemical conditions.

Thermal Stability

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For N-Ethyl-3,4-difluoroaniline, thermal decomposition could involve cleavage of the N-ethyl bond, the C-N bond, or degradation of the aromatic ring. The C-F bonds are generally strong and less likely to be the initial point of thermal degradation.

Experimental Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of thermal decomposition and to screen for potentially hazardous exothermic events.

-

Methodology (based on ASTM E537): [13][14]

-

Sample Preparation: Accurately weigh 1-5 mg of N-Ethyl-3,4-difluoroaniline into a hermetically sealed aluminum DSC pan. Prepare a similar empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Monitor the heat flow to the sample as a function of temperature. An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is a key indicator of the beginning of thermal instability.

-

Oxidative Stability

Oxidative stability refers to the resistance of the compound to degradation by oxidizing agents, including atmospheric oxygen. As mentioned, the N-ethylamino group is a potential site for oxidation.

Experimental Protocol: Forced Oxidation Study

-

Objective: To assess the susceptibility of N-Ethyl-3,4-difluoroaniline to oxidation and identify major degradation products.

-

Methodology (adapted from general forced degradation principles): [15]

-

Solution Preparation: Prepare a solution of N-Ethyl-3,4-difluoroaniline in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide, and maintain it at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours). A control sample without the oxidizing agent should be run in parallel.

-

Sample Analysis: At various time points, withdraw aliquots from both the stressed and control samples.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method with UV and/or mass spectrometric detection.

-

Data Evaluation: Compare the chromatograms of the stressed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the stressed sample indicate oxidative degradation. The percentage degradation can be calculated, and the new peaks can be characterized to identify degradation products.

-

Photostability

Photostability is the ability of a compound to withstand exposure to light without undergoing chemical change. Aromatic amines can be susceptible to photochemical reactions, including oxidation and rearrangement.

Experimental Protocol: Photostability Assessment

-

Objective: To determine if N-Ethyl-3,4-difluoroaniline is sensitive to light exposure.

-

Methodology (based on ICH Q1B guidelines): [16][17]

-

Sample Preparation: Place a thin layer of the solid compound or a solution in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[18]

-

Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated analytical method, such as HPLC.

-

Data Interpretation: Compare the results from the exposed and control samples. Significant degradation in the light-exposed sample that is not present in the dark control indicates photolability.

-

Conclusion

N-Ethyl-3,4-difluoroaniline is a molecule with a rich and complex chemical profile. Its reactivity is governed by the competing electronic effects of the N-ethylamino and difluoro substituents, making it a versatile yet nuanced building block. A thorough understanding of its stability under thermal, oxidative, and photochemical stress is crucial for its effective and safe application in research and development. The experimental protocols outlined in this guide provide a robust framework for generating this critical data, enabling scientists to harness the full potential of this important synthetic intermediate.

References

- Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.

- Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.

- Bhadra, S., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.

- Jianga, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.

- Wrolstad, R. E., et al. (2013). A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples. Journal of the American Oil Chemists' Society.

- Kalogiannis, D., et al. (2022).

- Reddy, B. V. S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts.

- Papathanasiou, S. L., et al. (2024). Photochemical Reaction of N,N‐Dimethylanilines with N‐Substituted Maleimides Utilizing Benzaldehyde as the Photoinitiator.

- ASTM International. (2024). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry.

- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.

- Hand, R. L., & Nelson, R. F. (1974). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.

- Frankel, E. N. (1991). Determination of Oxidative Stability of Oils and Fats.

- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

- Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Fauske & Associates, LLC. (n.d.). Thermal Stability Testing.

- PerNotFoundError, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.

- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- Liu, W., et al. (2016). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Progress in Chemistry.

- Shaanxi Bloom Tech Co., Ltd. (2024). Is Aniline More Basic Than N-Methylaniline?. Knowledge.

- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

- Wrolstad, R. E., et al. (2013). A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples.

- Cortes, S. (2020). 10.

- DEKRA. (n.d.). Thermal Stability Testing.

- Ghorai, P., et al. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N',N'-tetraalkylethylenediamine. Organic & Biomolecular Chemistry.

- DEKRA. (n.d.). Thermal Stability Testing.

- Khan Academy. (2025). EAS reactions of aniline | Amines | Grade 12 | Chemistry. YouTube.

- Zhernenkov, M. Y., et al. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.

- Leito, I., et al. (2025). The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase.

- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Villano, S. M., et al. (2014). Ab initio investigation of the thermal decomposition of n-butylcyclohexane. PubMed.

- Chemistry Lover. (2019).

- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. U.S.

- Nemes, A., et al. (2023).

- LibreTexts. (n.d.). 24.

- MDPI. (2022).

- Soni, D., et al. (2007). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Rasayan Journal of Chemistry.

- Li, Y., et al. (2016). N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline.

- Ripper, J., et al. (n.d.).

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. store.astm.org [store.astm.org]

- 14. fauske.com [fauske.com]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 18. ikev.org [ikev.org]

N-Ethyl-3,4-difluoroaniline mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Action of N-Ethyl-3,4-difluoroaniline in Organic Reactions

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of specialized building blocks is paramount. N-Ethyl-3,4-difluoroaniline stands as a critical intermediate, prized for its unique electronic and structural properties that drive innovation in medicinal and agrochemical chemistry.[1][2] The strategic placement of two fluorine atoms on the aniline core, combined with an N-ethyl substituent, creates a molecule with a versatile and predictable reactivity profile. This guide offers an in-depth exploration of its mechanisms of action in key organic reactions, providing both theoretical understanding and practical, field-proven insights.

The Molecular Profile of N-Ethyl-3,4-difluoroaniline

N-Ethyl-3,4-difluoroaniline is an aromatic amine where the benzene ring is substituted with an ethylamino group and two fluorine atoms at the C3 and C4 positions.[3] This substitution pattern creates a delicate electronic balance that governs its reactivity.

-

Electron-Withdrawing Fluorine Atoms: The high electronegativity of the two fluorine atoms exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This effect decreases the overall electron density of the ring, making it less susceptible to electrophilic attack but activating it towards nucleophilic aromatic substitution.[4][5]

-

Electron-Donating Ethylamino Group: Conversely, the nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+M). This effect increases the electron density at the ortho and para positions relative to the amino group, making it a strong activating group and an ortho-, para-director for electrophilic substitution.[6] The ethyl group provides a modest +I effect, slightly increasing the nitrogen's basicity compared to its primary amine counterpart, 3,4-difluoroaniline.

This duality—an activated amino group on a globally electron-deficient ring—is the key to the molecule's utility, allowing for selective transformations under controlled conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉F₂N | Inferred |

| Molecular Weight | 157.16 g/mol | Inferred |

| Appearance | Light yellow to yellow powder or liquid | [1] |

| Boiling Point | ~77 °C / 7 mmHg (for 3,4-difluoroaniline) | [1][7] |

| Reactivity Hubs | Aromatic Ring (C2, C5, C6), Nitrogen Atom | N/A |

Mechanism I: Nucleophilic Aromatic Substitution (SₙAr)

A hallmark reaction of electron-poor aromatic halides is the Nucleophilic Aromatic Substitution (SₙAr) pathway.[5] The presence of two strongly electron-withdrawing fluorine atoms makes the N-Ethyl-3,4-difluoroaniline scaffold a candidate for such reactions, particularly when an additional activating group (like a nitro group) is present.

Causality and Mechanistic Steps

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing a leaving group (in this case, fluorine).[4][8]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom attached to a fluorine atom. This is favored because the inductive effect of the fluorines renders the ring electrophilic.

-

Formation of a Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this complex is crucial. Electron-withdrawing groups, especially at the ortho and para positions relative to the point of attack, stabilize this negative charge through resonance and induction, lowering the activation energy of the reaction.[4][8]

-

Elimination and Re-aromatization: The leaving group (F⁻) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.

Interestingly, in SₙAr reactions, fluoride is an excellent leaving group. This is because the rate-determining step is the formation of the Meisenheimer complex, not the C-F bond cleavage. The high electronegativity of fluorine strongly activates the ring for the initial attack, accelerating the reaction more than its poorer leaving group ability (compared to Cl, Br, I) slows the second step.[4]

Caption: General mechanism for SₙAr on the difluoroaniline core.

Experimental Protocol: Synthesis of N-Ethyl-3-fluoro-4-morpholinoaniline

This protocol is adapted from methodologies used for similar difluorinated aromatic compounds.[9]

-

Setup: To a solution of N-Ethyl-3,4-difluoroaniline (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL). A precipitate should form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol to yield the pure N-Ethyl-3-fluoro-4-morpholinoaniline.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of one of the C-F coupling patterns in ¹³C NMR is a key indicator of successful substitution.

Mechanism II: Reactions at the Nitrogen Center

The ethylamino group is a potent nucleophile and a key reactive site. Its reactions are fundamental to using N-Ethyl-3,4-difluoroaniline as a building block for more complex molecules, particularly in the synthesis of heterocyclic scaffolds for pharmaceuticals.[10][11][12]

Causality and Mechanistic Pathways